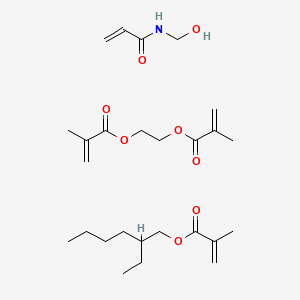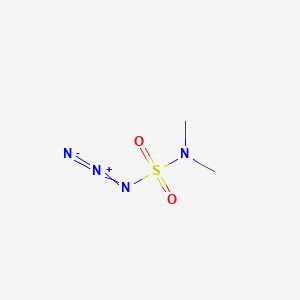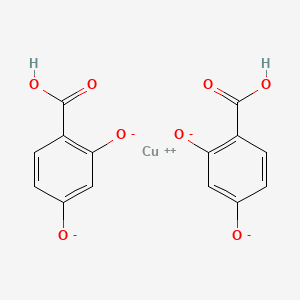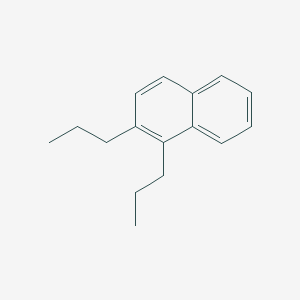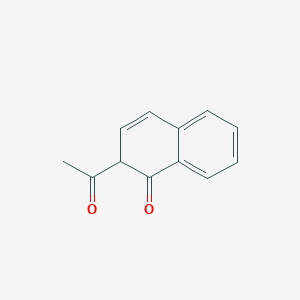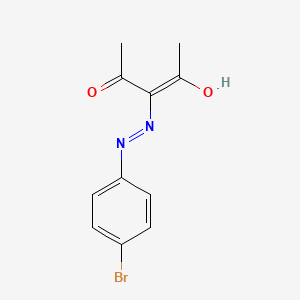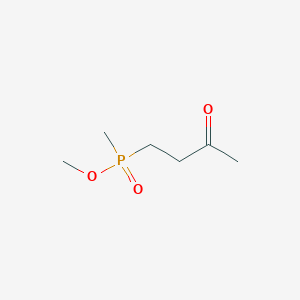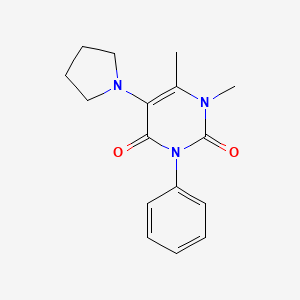
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is of interest due to its unique structural modifications, which include the addition of methyl, phenyl, and pyrrolidinyl groups. These modifications can significantly alter the compound’s chemical properties and biological activities, making it a valuable subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactionsCommon reagents used in these reactions include alkyl halides, phenylboronic acids, and pyrrolidine .
Industrial Production Methods
Industrial production of uracil derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts, such as palladium or copper, to facilitate the formation of carbon-carbon and carbon-nitrogen bonds. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
科学的研究の応用
Uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
作用機序
The mechanism of action of uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in nucleic acid metabolism, thereby exerting antiviral or anticancer effects .
類似化合物との比較
Similar Compounds
Similar compounds to uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- include other uracil derivatives, such as:
- 1,3-dimethyluracil
- 5-phenyluracil
- 6-methyluracil
- 5-(1-pyrrolidinyl)uracil
Uniqueness
What sets uracil, 1,6-dimethyl-3-phenyl-5-(1-pyrrolidinyl)- apart from these similar compounds is the specific combination of substituents on the uracil ring. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development .
特性
CAS番号 |
32150-73-5 |
|---|---|
分子式 |
C16H19N3O2 |
分子量 |
285.34 g/mol |
IUPAC名 |
1,6-dimethyl-3-phenyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H19N3O2/c1-12-14(18-10-6-7-11-18)15(20)19(16(21)17(12)2)13-8-4-3-5-9-13/h3-5,8-9H,6-7,10-11H2,1-2H3 |
InChIキー |
BIPNRIQANSKZIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(C(=O)N1C)C2=CC=CC=C2)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


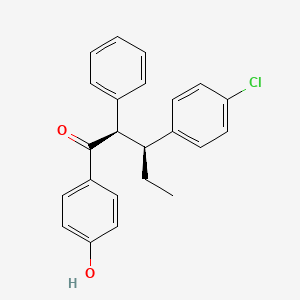

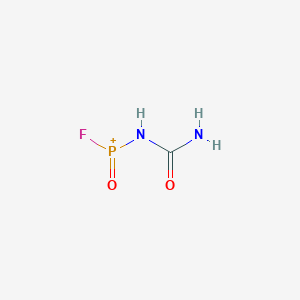
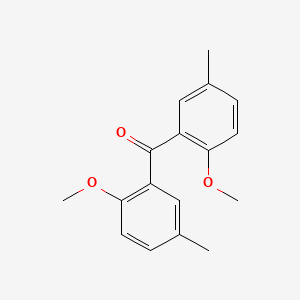
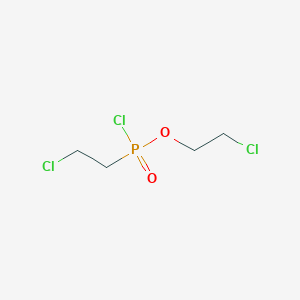
![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

